- Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer ActivatorMacromolecules (Washington, 2012, 45(20), 8172-8192,
Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

93423-88-2 structure
Nom du produit:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
Numéro CAS:93423-88-2
Le MF:C9H15NO4
Mégawatts:201.219702959061
MDL:MFCD12144841
CID:801348
PubChem ID:11084871
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
- Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
- 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
- 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
- (S)-N-(ethyoxycarbonyl)proline methyl ester
- (S)-propline-N-ethyl carbamate methyl ester
- 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
- N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
- N-(ethyloxycarbonyl)-(L)-proline methyl ester
- S-(-)-N-ethoxycarbonyl-proline methyl ester
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
- (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
- 6851AJ
- AB24980
- AX8044670
- 423P882
- Me
- 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
- (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
- (S)-N-(Ethoxycarbonyl)proline methyl ester
- N-(Ethoxycarbonyl)-(S)-proline methyl ester
- N-Ethoxycarbonyl-L-proline methyl ester
- L
- AS-31160
- AKOS015961305
- SCHEMBL5499151
- CHEMBL388926
- 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
- AC-13585
- MFCD06410843
- 93423-88-2
- Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
-
- MDL: MFCD12144841
- Piscine à noyau: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
- La clé Inchi: YCWGTZNCRJOYQK-ZETCQYMHSA-N
- Sourire: C(N1CCC[C@H]1C(=O)OC)(=O)OCC
Propriétés calculées
- Qualité précise: 201.10000
- Masse isotopique unique: 201.10010796g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 4
- Complexité: 229
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.9
- Surface topologique des pôles: 55.8
Propriétés expérimentales
- Couleur / forme: No data avaiable
- Dense: 1.2±0.1 g/cm3
- Point de fusion: No data available
- Point d'ébullition: 249.3℃ at 760 mmHg
- Point d'éclair: 104.6℃
- Indice de réfraction: 1.478
- Le PSA: 55.84000
- Le LogP: 0.71820
- Pression de vapeur: No data available
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:Stockage à 4 ° C, - 4 ° c est mieux
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850504-1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | ≥97% | 1g |
¥860.40 | 2022-01-10 | |
Chemenu | CM198635-5g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 5g |
$400 | 2021-06-09 | |
abcr | AB451143-250mg |
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; . |
93423-88-2 | 250mg |
€142.10 | 2025-02-13 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY013368-0.1g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 0.1g |
¥351.0 | 2023-09-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-1g |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 1g |
¥1123.0 | 2024-04-15 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-100mg |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 100mg |
¥382.0 | 2024-04-15 | |
1PlusChem | 1P003RZW-250mg |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 250mg |
$113.00 | 2025-03-21 | |
Aaron | AR003S88-1g |
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 97% | 1g |
$149.00 | 2025-01-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS0418-250mg |
1-ethyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate |
93423-88-2 | 95% | 250mg |
¥446.0 | 2024-04-15 | |
eNovation Chemicals LLC | D690547-5g |
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate |
93423-88-2 | >97% | 5g |
$495 | 2025-02-18 |
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 30 min, 5 °C; 12 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol
Référence
- Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acidsSynthetic Communications, 1995, 25(10), 1523-30,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C; overnight, 0 °C → rt
Référence
- Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalystOrganic & Biomolecular Chemistry, 2009, 7(2), 229-231,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
Référence
- Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Référence
- Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-prolineTetrahedron: Asymmetry, 2005, 16(5), 1055-1060,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 0 °C → rt
Référence
- Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiencyTetrahedron, 2006, 62(52), 12264-12269,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Potassium carbonate ; 2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
1.2 Reagents: Sulfuric acid Solvents: Water ; 5 h, acidified
Référence
- Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalystChinese Journal of Chemistry, 2009, 27(6), 1137-1140,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Référence
- Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation ReactionsChemistry - A European Journal, 2016, 22(32), 11422-11428,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium carbonate ; rt; rt → 0 °C; 2 h, 0 °C
Référence
- Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in watersTalanta, 2005, 67(1), 121-128,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol
Référence
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A2007, , 68(9),,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 7.5 h, 0 °C → rt
Référence
- Chiral aminophosphines as catalysts for enantioselective double-Michael indoline synthesesMolecules, 2012, 17, 5626-5650,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol
Référence
- Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanesHeteroatom Chemistry, 2003, 14(1), 42-45,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Methanol ; overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
1.2 Solvents: Water
1.3 Solvents: Chloroform
Référence
- Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acidTetrahedron: Asymmetry, 2003, 14(1), 95-100,
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products
(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Littérature connexe
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester) Produits connexes
- 125347-83-3(Boc-DL-proline Ethyl Ester)
- 145681-01-2(1-Tert-butyl 2-methyl pyrrolidine-1,2-dicarboxylate)
- 59936-29-7(1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate)
- 167423-93-0(1-Tert-butyl 2-methyl piperidine-1,2-dicarboxylate)
- 73323-65-6(1-tert-butyl 2-methyl (2R)-pyrrolidine-1,2-dicarboxylate)
- 1809638-85-4(Potassium;trifluoro-[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]boranuide)
- 1823868-99-0(5-Oxa-2-azaspiro[3.5]non-7-ene)
- 1361689-07-7(2-(Difluoromethyl)-3,4,5-trichloropyridine)
- 2138283-13-1(methyl 3-methyl-3-(1-methyl-1H-pyrazol-4-yl)oxirane-2-carboxylate)
- 879465-96-0(8-(2-methoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93423-88-2)(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester

Pureté:99%
Quantité:5g
Prix ($):400.0